

(R)-6-(Hydroxymethyl)morpholin-3-one role as a pharmaceutical building block

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Compound of Interest

Compound Name: (R)-6-(Hydroxymethyl)morpholin-3-one

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An In-Depth Technical Guide to **(R)-6-(Hydroxymethyl)morpholin-3-one**: A Chiral Scaffold for Modern Drug Discovery

Abstract

(R)-6-(Hydroxymethyl)morpholin-3-one is a pivotal chiral building block in contemporary pharmaceutical development. Its unique structural architecture, comprising a morpholin-3-one core, a defined stereocenter, and a reactive primary alcohol, offers medicinal chemists a versatile platform for constructing complex and highly specific therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthetic pathways, and strategic applications in drug discovery, with a focus on the rationale behind its use in creating novel active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of a Chiral Morpholinone

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold." Its presence in a molecule can significantly enhance pharmacokinetic properties, such as aqueous solubility, metabolic stability, and oral bioavailability. When this scaffold is further refined into the **(R)-6-(hydroxymethyl)morpholin-3-one** structure, it gains two critical features for drug design:

- **Stereochemical Control:** The (R)-configuration at the C6 position allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, which is often crucial for potency and selectivity.^[1]
- **A Functional Handle for Derivatization:** The hydroxymethyl group serves as a versatile point for chemical modification, enabling the attachment of various pharmacophoric elements to explore structure-activity relationships (SAR).^{[1][2]}

This combination makes **(R)-6-(hydroxymethyl)morpholin-3-one** a high-value intermediate for synthesizing novel chemical entities targeting a range of therapeutic areas.^[2]

Physicochemical and Structural Characteristics

The compound is a chiral molecule featuring a six-membered morpholine ring with a ketone at the 3-position.^{[1][2]} The key to its utility lies in the specific arrangement of its functional groups.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₃	^{[1][2][3]}
Molecular Weight	131.13 g/mol	^{[1][2][3]}
IUPAC Name	(6R)-6-(hydroxymethyl)morpholin-3-one	^[1]
CAS Number	919286-65-0	^{[1][4][5]}
Appearance	White to off-white powder	^[1]
Purity	≥95-99% (Research Grade)	^{[1][3]}
LogP	-1.23040	^[3]

The presence of the hydroxymethyl group and the amide functionality imparts a degree of polarity, suggesting solubility in polar solvents.^[1] The stereochemistry is fundamental to its application, as enantiomers frequently display different pharmacological and toxicological profiles.^[1]

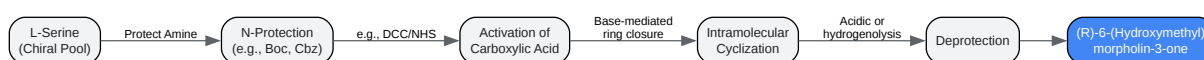
Caption: Chemical structure of **(R)-6-(Hydroxymethyl)morpholin-3-one**.

Synthesis of the Chiral Building Block

Ensuring the optical purity of **(R)-6-(hydroxymethyl)morpholin-3-one** is paramount. The most common and reliable strategies involve starting from a readily available chiral precursor, with L-serine being an exemplary choice.^{[1][2]}

General Synthetic Pathway from L-Serine

The synthesis typically involves a sequence of protection, cyclization, and deprotection steps. The chirality of the L-serine starting material directly translates to the desired (R)-configuration in the final product.



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Caption: Synthetic workflow from L-serine to the target molecule.

Exemplary Experimental Protocol: Synthesis from L-Serine Derivative

This protocol is a representative example based on established chemical principles for morpholinone synthesis.

Step 1: N-Protection of L-Serine Methyl Ester

- Suspend L-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).
- Cool the suspension to 0°C using an ice bath.
- Add triethylamine (2.2 eq) dropwise, followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Monitor reaction completion by TLC or LC-MS.
- Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester.

Step 2: Reduction and Cyclization

- Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in a mixture of THF and methanol (1:1, 10 volumes).
- Cool to 0°C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5°C.
- Stir for 2-4 hours until the ester is fully reduced to the alcohol.
- Carefully quench the reaction with acetone, followed by the addition of a saturated solution of ammonium chloride.
- Extract the product with ethyl acetate. The resulting intermediate is the protected amino alcohol.
- Dissolve the crude intermediate in THF (10 volumes) and add a strong base such as sodium hydride (1.2 eq) at 0°C to facilitate intramolecular cyclization.
- Stir at room temperature for 6-8 hours.
- Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to give the protected **(R)-6-(hydroxymethyl)morpholin-3-one**.

Step 3: Deprotection

- Dissolve the N-Cbz protected morpholinone (1.0 eq) in ethanol (15 volumes).
- Add Palladium on carbon (10% w/w, 0.1 eq).

- Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-6 hours.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **(R)-6-(hydroxymethyl)morpholin-3-one**. Purify by recrystallization or column chromatography if necessary.

Applications in Pharmaceutical Synthesis

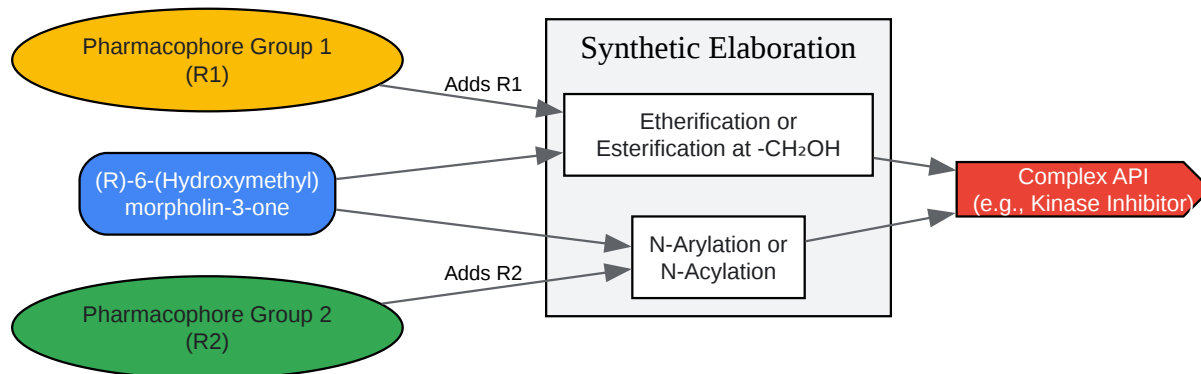
The true value of **(R)-6-(hydroxymethyl)morpholin-3-one** lies in its role as a versatile intermediate. The morpholine core is a common feature in many CNS-active drugs and kinase inhibitors.^{[6][7]}

A Scaffold for CNS-Penetrant Agents

The morpholine moiety is known to improve physicochemical properties that favor crossing the blood-brain barrier (BBB).^[2] Modifications to the morpholinone core of **(R)-6-(hydroxymethyl)morpholin-3-one** can be used to develop agents, such as neurokinin-1 (NK-1) antagonists, that target the central nervous system.^[2] The inherent polarity and hydrogen bonding capacity of the morpholine oxygen can be balanced with other substituents to achieve the ideal lipophilicity (LogP) and polar surface area (TPSA) for CNS penetration.^[2]

A Core Component of Kinase Inhibitors

Many successful kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, incorporate a morpholine ring.^{[6][7][8]} This group often serves as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase. **(R)-6-(hydroxymethyl)morpholin-3-one** provides a chiral scaffold to build upon, allowing for the precise positioning of other functional groups to achieve high potency and selectivity.^[7]



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Sources

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